5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine chemical properties
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is a substituted aminoindane, a class of compounds recognized for its significant role in medicinal chemistry and pharmacology. The indane scaffold is considered a "privileged structure," frequently appearing in molecules designed to interact with biological targets. The addition of methoxy groups at the 5 and 6 positions, along with a primary amine at the 2-position, creates a molecule with specific electronic and steric properties that make it a valuable intermediate for the synthesis of novel therapeutic agents.
Aminoindane derivatives have been explored for their activity as psychoactive compounds, potential anti-Parkinsonian drugs, and as ligands for various receptors, notably dopamine receptors.[1][2] The dimethoxy substitution pattern is particularly interesting as it is found in numerous neuroactive natural products and pharmaceuticals, suggesting that this compound could serve as a key building block for targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, detailed spectroscopic characterization, and its potential applications in drug discovery.
Physicochemical and Computed Properties
A summary of the key identifiers and physicochemical properties for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is presented below. This data is essential for its identification, handling, and use in synthetic applications.[3]
| Property | Value | Source |
| IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | PubChem[3] |
| CAS Number | 83598-55-4 | PubChem[3] |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 193.24 g/mol | PubChem[3] |
| Exact Mass | 193.110278721 Da | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| SMILES | COC1=C(C=C2CC(CC2=C1)N)OC | PubChem[3] |
Synthesis and Methodology
While multiple synthetic routes to aminoindanes exist, a common and effective strategy involves the construction of the indanone core followed by the introduction of the amine functionality. The following protocol is a validated approach extrapolated from methodologies used for structurally similar compounds.[1] The causality behind this multi-step synthesis lies in the robust and high-yielding nature of each transformation, beginning with the formation of the bicyclic core via an intramolecular Friedel-Crafts reaction, which is a standard and reliable method for forming such ring systems.
Experimental Protocol: Synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
Step 1: Intramolecular Friedel-Crafts Cyclization to form 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
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Addition of Starting Material: Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid or its corresponding acid chloride in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The use of an acid chloride is typically more reactive and may proceed under milder conditions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.
Step 2: Reductive Amination to 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
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Reaction Setup: To a solution of the indanone from Step 1 in methanol, add ammonium acetate and sodium cyanoborohydride (NaBH₃CN). The rationale for using NaBH₃CN is its selectivity in reducing the imine intermediate formed in situ without reducing the ketone starting material.
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Execution: Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere. The reaction progress should be monitored by TLC or LC-MS.
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Quenching and Extraction: Quench the reaction by adding aqueous HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to a pH > 10 and extract with ethyl acetate or DCM.
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Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Caption: Synthetic workflow for 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine.
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of the target molecule. The following sections detail the predicted spectroscopic signatures.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the different chemical environments of the protons.
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Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (~6.7-7.0 ppm), corresponding to the protons at the C4 and C7 positions of the indane ring.
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Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3H, are expected around 3.8-3.9 ppm.
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Indane Ring Protons: The aliphatic protons of the indane core will present a more complex pattern. The proton at C2 (CH-NH₂) is expected to be a multiplet around 3.5-3.7 ppm. The four benzylic protons at C1 and C3 will likely appear as two distinct multiplets (A₂B₂ system) between 2.7 and 3.2 ppm.[4]
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Amine Protons (-NH₂): A broad singlet, typically between 1.5-3.0 ppm, corresponding to the two amine protons. The chemical shift of this peak is highly dependent on solvent and concentration. Addition of D₂O will cause this signal to disappear, confirming its identity.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
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Aromatic Carbons: Six signals are expected in the aromatic region (105-150 ppm). The two carbons bearing the methoxy groups (C5 and C6) will be the most downfield (~148 ppm), while the other four aromatic carbons will appear at slightly higher fields.
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Methoxy Carbons (-OCH₃): Two signals around 55-56 ppm.
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Indane Ring Carbons: The C2 carbon attached to the amine group is expected around 45-55 ppm.[4] The benzylic carbons (C1 and C3) should appear at approximately 35-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
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N-H Stretch: As a primary amine, two distinct medium-intensity bands are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5][6]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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N-H Bend: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[6]
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C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups will be present in the 1200-1270 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range is characteristic of the aliphatic C-N bond.[6]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (193.24 g/mol ).
-
Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom.[5]
-
Fragmentation: A prominent fragment is expected from the loss of the amino group or through alpha-cleavage, a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium cation.
Reactivity and Potential Applications
The chemical reactivity of 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine is dominated by its primary amine functionality, which acts as a nucleophile and a base. This allows for a wide range of derivatizations, including:
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N-Alkylation and N-Acylation: The amine can be readily alkylated or acylated to introduce various substituents, enabling the exploration of structure-activity relationships (SAR). For example, N,N-dipropyl substitution on related aminoindanes has been shown to increase affinity for D₂-like dopamine receptors.[2][7]
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Schiff Base Formation: Reaction with aldehydes and ketones can form imines, which can be further reduced to secondary amines.
Given the pharmacological importance of the aminoindane scaffold, this molecule is a prime candidate for use as a building block in drug discovery programs. Its structural similarity to known bioactive agents suggests potential applications in developing novel ligands for CNS targets, including dopamine and serotonin receptors.[1][8]
Safety and Handling
As with any amine-containing compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Use under a chemical fume hood is required. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapors, or spray. Wash hands thoroughly after handling.[9][11]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[9]
References
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PubChem. 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine | C11H15NO2. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- | C17H27NO2. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available from: [Link]
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PubChem. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
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University of California, Los Angeles. IR: amines. UCLA Chemistry & Biochemistry. Available from: [Link]
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PubChem. 1H-Inden-1-ol, 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Gas chromatography–mass spectrometry of eight aminoindanes. ResearchGate. Available from: [Link]
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Pharmaffiliates. 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. Pharmaffiliates. Available from: [Link]
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Pharmaffiliates. 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one. Pharmaffiliates. Available from: [Link]
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SpectraBase. 2,3-dihydro-5,7-dimethoxy-1H-indene-1-one - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]
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ResearchGate. An Efficient and Economical Synthesis of 5,6Diethyl2,3-dihydro-1 H -inden-2-amine Hydrochloride. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
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PubMed. Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists. PubMed. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]
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PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. National Center for Biotechnology Information. Available from: [Link]
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Chemistry LibreTexts. 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
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NIH National Center for Advancing Translational Sciences. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available from: [Link]
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